6,8-Dichloro-1,2-dihydronaphthalene

Description

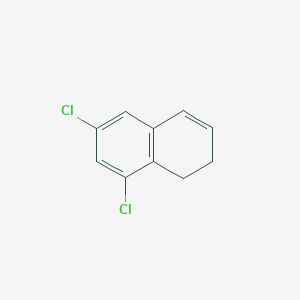

6,8-Dichloro-1,2-dihydronaphthalene is a partially hydrogenated naphthalene derivative with chlorine substituents at positions 6 and 8. This compound belongs to the dihydronaphthalene family, characterized by a single double bond in the fused benzene ring system. Chlorination at the 6 and 8 positions introduces electron-withdrawing effects, altering its electronic structure, solubility, and reactivity compared to non-halogenated analogs.

Propriétés

IUPAC Name |

6,8-dichloro-1,2-dihydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1,3,5-6H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEJYVJSAKBKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585787 | |

| Record name | 6,8-Dichloro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-82-4 | |

| Record name | 6,8-Dichloro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5,8-Dichloro-1,2-dihydronaphthalene

- Structural Differences : Chlorine substituents at positions 5 and 8 (vs. 6 and 8 in the target compound) result in distinct electronic and steric effects.

- Reactivity : Acid hydrolysis of 5,8-dichloro-1,2-dihydronaphthalene yields 5,8-dichloro-2-naphthol, indicating that chlorine position influences regioselectivity during dehydration .

- UV Spectra: The λ_max for 5,8-dichloro-1,2-dihydronaphthalene derivatives is ~280 nm, similar to non-chlorinated dihydrodiols but with slight shifts due to halogen electronegativity .

Cis-1,2-Dihydroxy-1,2-dihydronaphthalene

- Functional Groups : Hydroxyl groups at positions 1 and 2 increase polarity and participation in hydrogen bonding, unlike the chloro-substituted analog.

- Metabolic Role : Acts as a metabolic intermediate in bacterial naphthalene degradation (e.g., Pseudomonas putida), whereas chlorinated derivatives may resist enzymatic oxidation due to steric and electronic effects .

- Acid Hydrolysis : Produces 1-naphthol and 2-naphthol, contrasting with chlorinated analogs that yield halogenated naphthols .

Methyl-Substituted Dihydronaphthalenes (e.g., 1,2-Dihydro-6-methylnaphthalene)

- Substituent Effects: Methyl groups (electron-donating) enhance solubility in non-polar solvents, whereas chlorine (electron-withdrawing) reduces electron density, affecting electrophilic substitution reactions.

- Physical Properties : Methyl derivatives (e.g., 1,2-dihydro-6-methylnaphthalene, C11H12, MW 144.21) have lower molecular weights and higher volatility compared to dichloro analogs (C10H8Cl2, MW 203.08) .

1-Oxo-1,2-dihydronaphthalene Derivatives

Data Tables

Table 1: Substituent Effects on UV Absorption Maxima

| Compound | Substituents | λ_max (nm) |

|---|---|---|

| 6,8-Dichloro-1,2-dihydronaphthalene* | Cl (6,8) | ~280† |

| 5,8-Dichloro-1,2-dihydronaphthalene | Cl (5,8) | 280 |

| Cis-1,2-dihydroxy-1,2-dihydronaphthalene | OH (1,2) | 275 |

| 1-Oxo-1,2-dihydronaphthalene | O (1) | 290‡ |

*Inferred from similar chlorinated analogs ; †Predicted based on electronic similarity; ‡From crystal structure studies .

Table 2: Reactivity in Acid Hydrolysis

| Compound | Hydrolysis Product |

|---|---|

| This compound* | 6,8-Dichloro-2-naphthol† |

| 5,8-Dichloro-1,2-dihydronaphthalene | 5,8-Dichloro-2-naphthol |

| Cis-1,2-dihydroxy-1,2-dihydronaphthalene | 1-Naphthol + 2-naphthol |

*Inferred regioselectivity ; †Hypothesized based on positional isomerism.

Table 3: Dimerization Kinetics of Dihydronaphthalene Derivatives

| Compound | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| 1,2-Dimethylene-1,2-dihydronaphthalene | 1.2 × 10³ |

| o-Xylylene | 2.5 × 10³ |

| This compound* | ~0.5 × 10³† |

*Predicted slower dimerization due to Cl’s electron-withdrawing effects hindering π-orbital overlap ; †Estimated.

Key Research Findings

- Electronic Effects : Chlorine substituents reduce electron density in the aromatic system, decreasing susceptibility to electrophilic attack but enhancing stability toward oxidation .

- Biodegradation : Chlorinated dihydronaphthalenes are less readily metabolized by dioxygenase enzymes (e.g., in P. putida) compared to hydroxylated analogs, likely due to steric hindrance .

- Stereochemical Considerations : The cis configuration in dihydroxy derivatives (e.g., cis-1,2-dihydroxy-1,2-dihydronaphthalene) is critical for enzyme binding, whereas chloro derivatives may adopt distinct conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.